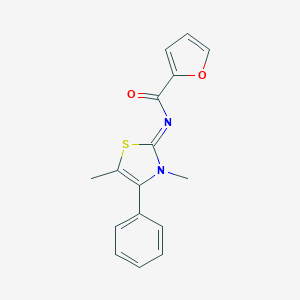![molecular formula C19H19BrN4O2S B305307 N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305307.png)
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known as BMTA, is an organic compound that has gained significant attention in the field of scientific research.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is complex and involves multiple pathways. It has been suggested that N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival, as well as inducing DNA damage and apoptosis. In cardiology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to reduce oxidative stress and inflammation by activating certain signaling pathways, such as the Nrf2-ARE pathway. In neurology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to protect against oxidative stress and inflammation by inhibiting the activity of certain enzymes and activating antioxidant pathways.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to possess cardioprotective effects by reducing myocardial ischemia-reperfusion injury and neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several advantages for lab experiments, including its potent anti-cancer, cardioprotective, and neuroprotective effects. However, its limitations include its complex synthesis method and potential toxicity at high doses.
未来方向
There are several potential future directions for N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide research, including exploring its therapeutic potential in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method to improve its potency and reduce toxicity.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a promising organic compound that has gained significant attention in the field of scientific research. Its potent anti-cancer, cardioprotective, and neuroprotective effects make it a potential therapeutic agent in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method to improve its potency and reduce toxicity.
合成方法
The synthesis of N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves a series of chemical reactions, including the condensation of 4-bromobenzaldehyde with 4-methyl-5-(3-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained through purification and isolation processes.
科学研究应用
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including oncology, cardiology, and neurology. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In cardiology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to possess cardioprotective effects by reducing myocardial ischemia-reperfusion injury. Additionally, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
分子式 |
C19H19BrN4O2S |
分子量 |
447.4 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-4-3-5-16(10-13)26-11-17-22-23-19(24(17)2)27-12-18(25)21-15-8-6-14(20)7-9-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChI 键 |
BKDMLRMFDOHHPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)




![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)